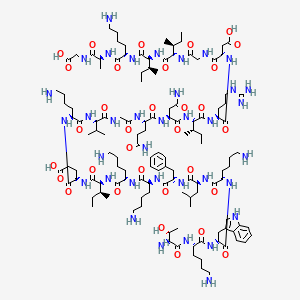
Cecropin A (1-33)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cecropin A (1-33) is a natural linear cationic α-helical antimicrobial peptide isolated from insects. It exhibits potent antimicrobial activity against a broad spectrum of Gram-positive and Gram-negative bacteria, making it an attractive candidate for antimicrobial applications .
準備方法
Synthetic Routes and Reaction Conditions
Cecropin A (1-33) can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which protects the amino groups during the coupling reactions. The peptide is then cleaved from the resin and deprotected using a mixture of trifluoroacetic acid, water, and scavengers .
Industrial Production Methods
Industrial production of Cecropin A (1-33) can be achieved through recombinant DNA technology. This involves inserting the gene encoding Cecropin A (1-33) into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism expresses the peptide, which can be purified using affinity chromatography and other downstream processing techniques .
化学反応の分析
Types of Reactions
Cecropin A (1-33) primarily undergoes interactions with bacterial cell membranes. It does not typically participate in traditional chemical reactions such as oxidation, reduction, or substitution. Instead, its activity is based on its ability to disrupt bacterial membranes through electrostatic interactions and insertion into the lipid bilayer .
Common Reagents and Conditions
The synthesis of Cecropin A (1-33) involves reagents such as Fmoc-protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotection reagents like trifluoroacetic acid. The conditions for these reactions are typically mild, with reactions carried out at room temperature or slightly elevated temperatures .
Major Products Formed
The major product formed from the synthesis of Cecropin A (1-33) is the peptide itself. During its interaction with bacterial membranes, the major outcome is the disruption of the membrane integrity, leading to bacterial cell death .
科学的研究の応用
Cecropin A (1-33) has a wide range of scientific research applications:
作用機序
Cecropin A (1-33) exerts its antimicrobial effects by interacting with bacterial cell membranes. The peptide is cationic and amphipathic, allowing it to bind to the negatively charged bacterial membrane. It then inserts into the lipid bilayer, forming pores that disrupt membrane integrity, leading to cell lysis and death . Additionally, Cecropin A (1-33) can induce the production of reactive oxygen species and disrupt mitochondrial membrane potential in target cells .
類似化合物との比較
Cecropin A (1-33) is part of a larger family of cecropins, which includes Cecropin B, Cecropin D, and Cecropin P1. These peptides share similar structures and mechanisms of action but differ in their amino acid sequences and specific antimicrobial spectra . Compared to other antimicrobial peptides like magainins and defensins, Cecropin A (1-33) is unique in its rapid and potent activity against a broad range of bacteria, including antibiotic-resistant strains .
特性
CAS番号 |
81541-05-1 |
|---|---|
分子式 |
C128H216N36O32 |
分子量 |
2771.3 g/mol |
IUPAC名 |
(4S)-4-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C128H216N36O32/c1-15-70(9)103(127(196)164-106(73(12)18-4)126(195)152-80(41-24-30-52-129)109(178)145-74(13)107(176)144-67-100(174)175)160-97(169)66-142-108(177)93(63-99(172)173)159-113(182)86(47-36-58-140-128(138)139)153-124(193)105(72(11)17-3)163-121(190)92(62-95(136)167)158-114(183)87(48-50-94(135)166)146-96(168)65-143-123(192)102(69(7)8)161-116(185)84(45-28-34-56-133)148-115(184)88(49-51-98(170)171)154-125(194)104(71(10)16-2)162-117(186)85(46-29-35-57-134)147-110(179)81(42-25-31-53-130)149-119(188)90(60-76-37-20-19-21-38-76)156-118(187)89(59-68(5)6)155-111(180)82(43-26-32-54-131)150-120(189)91(61-77-64-141-79-40-23-22-39-78(77)79)157-112(181)83(44-27-33-55-132)151-122(191)101(137)75(14)165/h19-23,37-40,64,68-75,80-93,101-106,141,165H,15-18,24-36,41-63,65-67,129-134,137H2,1-14H3,(H2,135,166)(H2,136,167)(H,142,177)(H,143,192)(H,144,176)(H,145,178)(H,146,168)(H,147,179)(H,148,184)(H,149,188)(H,150,189)(H,151,191)(H,152,195)(H,153,193)(H,154,194)(H,155,180)(H,156,187)(H,157,181)(H,158,183)(H,159,182)(H,160,169)(H,161,185)(H,162,186)(H,163,190)(H,164,196)(H,170,171)(H,172,173)(H,174,175)(H4,138,139,140)/t70-,71-,72-,73-,74-,75+,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,101-,102-,103-,104-,105-,106-/m0/s1 |
InChIキー |
FCSKFTKZLAGOGY-BYSRGVEESA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C(C(C)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



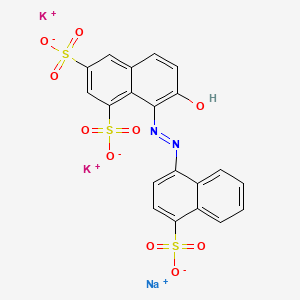
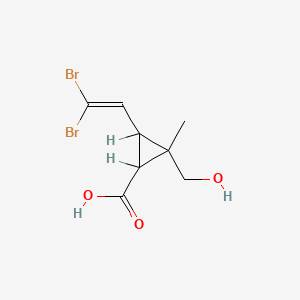

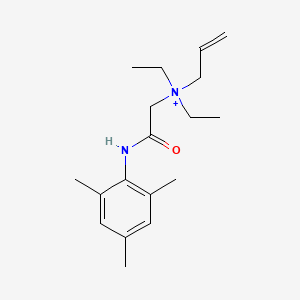
![1-[(Pyrrolidin-1-yl)methyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14421027.png)
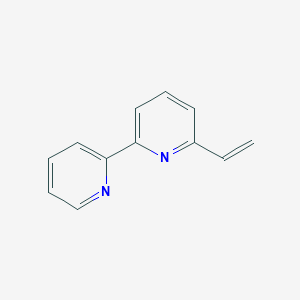
![2-(2-Bromophenyl)-N-[2-(4-chlorophenyl)butan-2-yl]acetamide](/img/structure/B14421039.png)
![2,3,5,7,8-Pentaphenylpyrido[3,4-b]pyrazine](/img/structure/B14421043.png)
![2-[3-(1,3-Dithiolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14421050.png)
![(1R,5R,6R,9R,10R,12S,16R,18S,20R,22R,23S)-3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14421054.png)
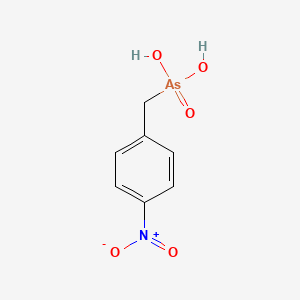

![2,5-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14421069.png)
